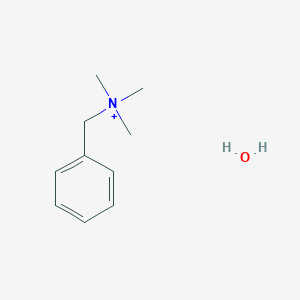

Benzyltrimethylammoniumhydrate

Description

Historical Trajectories and Foundational Concepts of Quaternary Ammonium (B1175870) Salt Catalysis

The field of phase-transfer catalysis (PTC) owes its origins to the pioneering work of chemists who sought to facilitate reactions between substances located in different, immiscible phases, typically an aqueous and an organic phase. acs.orgresearchgate.net The foundational concept of PTC was independently developed by Makosza, Starks, and Brändström. escholarship.org In 1971, Starks coined the term "phase-transfer catalysis" and proposed the "Extraction Mechanism". nih.gov This mechanism describes how a phase-transfer catalyst, such as a quaternary ammonium salt, transports a reactant anion from the aqueous phase into the organic phase, where it can then react with an organic substrate. researchgate.netnih.govvdoc.pub This innovation revolutionized organic synthesis by enabling reactions under milder conditions, improving yields, and often eliminating the need for expensive or hazardous solvents. researchgate.netacs.org

Quaternary ammonium salts, characterized by a central nitrogen atom bonded to four organic groups, became a cornerstone of PTC. researchgate.netliverpool.ac.uk Their unique structure, featuring a positively charged cation, allows them to form ion pairs with anions, rendering the anions soluble in organic solvents. researchgate.net This ability to act as a "ferry" for reactive species across the phase boundary is the key to their catalytic power. researchgate.net Early research demonstrated the effectiveness of quaternary ammonium salts in a variety of reactions, including nucleophilic substitutions, alkylations, and oxidations. researchgate.netvdoc.pubacs.org The development of chiral quaternary ammonium salts, particularly those derived from Cinchona alkaloids, marked a significant advancement, enabling asymmetric synthesis and establishing PTC as a valuable tool in "green chemistry". escholarship.orgresearchgate.netgrafiati.com These chiral catalysts have been instrumental in producing enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries. researchgate.netgrafiati.com

Current Landscape and Academic Significance of Benzyltrimethylammoniumhydrate in Organic Synthesis

This compound, also known as Triton B, is a prominent quaternary ammonium salt that serves as both a strong organic base and a phase-transfer catalyst in a multitude of organic transformations. acs.orgvdoc.pubindianchemicalsociety.com Its academic significance is underscored by its versatility and efficacy in promoting a wide array of reactions.

One of its primary applications is in aldol (B89426) and nitroaldol (Henry) condensation reactions . acs.orgresearchgate.net It efficiently catalyzes the formation of carbon-carbon bonds, a fundamental process in organic synthesis. researchgate.net For instance, it has been used to synthesize nitroaldols in excellent yields under mild conditions. researchgate.net

This compound is also a key reagent in base-catalyzed dehydration reactions and the Horner-Wadsworth-Emmons (HWE) olefination , particularly in Ando's Z-selective variant. acs.orgresearchgate.net Its strong basicity facilitates the deprotonation steps required for these transformations.

Furthermore, this compound is employed in various other synthetic methodologies:

Alkylation reactions: It catalyzes the alkylation of ketones, aldehydes, and 1,3-dicarbonyl compounds. indianchemicalsociety.com For example, the alkylation of cyclohexanone (B45756) with phenylacetylene (B144264) proceeds with high yield in its presence. indianchemicalsociety.com

Conjugate additions: It is an effective catalyst for the 1,4-conjugate addition of nucleophiles, such as thiols, to α,β-unsaturated carbonyl compounds. indianchemicalsociety.com

Ring-opening reactions: It promotes the nucleophilic ring-opening of epoxides. indianchemicalsociety.com

Polymerization: It acts as a base catalyst in certain polymerization reactions. acs.org

Synthesis of other compounds: It has been utilized in the synthesis of dithiocarbazates and in the de-ethoxycarbonylation of α-substituted malonic esters. grafiati.com

Beyond traditional organic synthesis, this compound serves as a structure-directing agent (SDA) in the hydrothermal synthesis of zeolites, such as high-silica chabazite. acs.orgresearchgate.net In the electronics industry, it is a component in formulations for cleaning silicon wafers. researchgate.netnih.govresearchgate.net

The following table summarizes some of the key applications of this compound in organic synthesis:

| Reaction Type | Substrate Example | Product Type | Reference |

| Nitroaldol Condensation | Aldehydes and Nitroalkanes | Nitroaldols | researchgate.net |

| Alkylation | Cyclohexanone and Phenylacetylene | Alkylated Ketone | indianchemicalsociety.com |

| Conjugate Addition | 1-Thio-D-pyranose and Diethyl 2-methyl-2-propenedioate | Thio-D-pyranoside | indianchemicalsociety.com |

| Ring-Opening | Mono-substituted Epoxide and Dithioethylene | β,β-Dihydroxy Dimethyl Disulfide | indianchemicalsociety.com |

Research Imperatives and Scholarly Objectives for this compound Investigations

Current and future research involving this compound is driven by several key imperatives, primarily focusing on enhancing sustainable chemical processes and developing advanced materials.

A significant area of investigation is its application in alkaline polymer electrolyte membranes (AEMs) for fuel cells and water electrolyzers. acs.orgacs.orgresearchgate.net Researchers are focused on understanding and improving the chemical stability of quaternary ammonium cations like benzyltrimethylammonium (B79724) in the highly alkaline environment of these devices. acs.orgacs.org The objective is to develop more durable and efficient AEMs, which are critical for the advancement of clean energy technologies. acs.orgacs.org Studies have shown that while benzyltrimethylammonium cations offer better stability compared to some other structures, further improvements are needed, particularly at elevated operating temperatures. acs.org

The role of this compound in green chemistry continues to be a major research focus. indianchemicalsociety.comuni-rostock.de Scholarly objectives include the development of more environmentally friendly synthetic routes that utilize this catalyst to minimize the use of hazardous reagents and solvents. indianchemicalsociety.comuni-rostock.de This includes its use in aerobic oxidation reactions under neat conditions, which avoids the need for metal catalysts and external oxidants. indianchemicalsociety.com

Another important research direction is the synthesis of novel porous materials . researchgate.netliverpool.ac.uk The use of this compound as a structure-directing agent for creating zeolites with specific pore structures is being explored for applications in catalysis and separations. researchgate.net Furthermore, research is being conducted on grafting polymers with trimethylammonium hydroxide (B78521) moieties to create materials for applications such as the decontamination of chemical warfare agents. liverpool.ac.uk

Future research will likely continue to explore:

The development of novel catalytic applications for this compound.

The synthesis of new polymers and materials utilizing its unique properties. escholarship.orgmdpi.comissp.ac.ru

A deeper understanding of its degradation mechanisms to enhance its stability in various applications. acs.org

Its potential in the processing and functionalization of biomass, such as cellulose. science.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H18NO+ |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

benzyl(trimethyl)azanium;hydrate |

InChI |

InChI=1S/C10H16N.H2O/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H2/q+1; |

InChI Key |

NDKBVBUGCNGSJJ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Approaches for Benzyltrimethylammoniumhydrate

Established Synthetic Pathways for Benzyltrimethylammoniumhydrate

The preparation of Benzyltrimethylammonium (B79724) hydrate (B1144303), also known as Triton B, has traditionally been accomplished through several well-established chemical routes. wikipedia.orgomanchem.com

One of the most common methods is a two-step process. It begins with the quaternization of a benzyl (B1604629) halide, typically benzyl chloride, with trimethylamine. This reaction forms the corresponding Benzyltrimethylammonium halide salt. smolecule.com In the second step, this salt is treated with a strong base to yield the hydroxide (B78521) form. Historically, silver oxide (Ag₂O) was used, which effectively removes the halide as a silver halide precipitate. However, the high cost of silver oxide is a significant drawback. google.com A more economical alternative involves the reaction of the halide salt with a base like potassium hydroxide or sodium hydroxide in a suitable solvent. google.com This method, however, can lead to product contamination with residual halide ions, as the byproduct (e.g., potassium chloride) may have some solubility in the reaction medium, affecting the purity of the final product. google.com

Another widely used technique is ion exchange. In this process, a solution of a Benzyltrimethylammonium salt, such as the chloride or bromide, is passed through a column containing an anion exchange resin in the hydroxide form (R-OH⁻). dupont.comresearchgate.net The resin captures the halide anions from the solution and releases hydroxide ions, resulting in a solution of Benzyltrimethylammonium hydrate. dupont.com This method is effective for producing high-purity solutions, as it avoids the introduction of other metallic or halide ions.

Innovative Reaction Condition Optimization for Enhanced Synthesis Yields and Selectivity

To overcome the limitations of traditional methods, such as low yields, high costs, and product impurities, significant research has focused on optimizing reaction conditions and developing innovative synthetic strategies. google.com

A major advancement in the production of high-purity Benzyltrimethylammonium hydrate is the use of electrochemical methods, specifically continuous electrolysis in a three-chamber, two-membrane system. smolecule.comgoogle.com In this process, an aqueous solution of Benzyltrimethylammonium chloride is introduced into the anode chamber. google.com Upon applying a direct current, the benzyltrimethylammonium cations migrate through a cation exchange membrane into a central chamber and subsequently into the cathode chamber. In the cathode chamber, they combine with hydroxide ions generated from the electrolysis of water to form Benzyltrimethylammonium hydrate. google.com This method effectively separates the chloride ions, which remain in the anode compartment, leading to a product with extremely low halide contamination (<1 ppm). google.com Optimization of parameters such as current density, temperature, and reactant concentration has been shown to achieve product conversion rates exceeding 98% and current efficiencies as high as 72%. google.com

The table below summarizes the effect of reaction conditions on the efficiency of the electrolytic synthesis of Benzyltrimethylammonium hydrate, based on findings from patent literature. google.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Temperature | 25°C | 50°C | 70°C |

| Current Density | 800 A/m² | 1500 A/m² | 1500 A/m² |

| Initial BTMAC Conc. | 30% | 50% | 50% |

| Product Conversion Rate | 98.2% | 98.5% | 98.1% |

| Current Efficiency | 61% | 69% | 72% |

| Chloride Ion Content | <1 ppm | <1 ppm | <1 ppm |

This interactive table is based on data from a patented continuous electrolysis method. google.com

Further optimization has been explored in its application as a catalyst. For instance, in nitroaldol (Henry) reactions, using a catalytic amount of Benzyltrimethylammonium hydrate and running the reaction with an excess of the nitroalkane as the solvent can lead to quantitative yields in very short reaction times (4-15 minutes). tandfonline.com This avoids side reactions often seen with other strong bases. tandfonline.com

Sustainable Chemistry Principles in this compound Synthesis

The principles of green and sustainable chemistry are increasingly being applied to the synthesis of industrial chemicals, including Benzyltrimethylammonium hydrate. A key focus is the reduction of hazardous waste and the use of environmentally benign solvents and processes.

The electrochemical synthesis described previously aligns well with green chemistry principles. google.com It often uses water as the solvent, eliminating the need for volatile and often toxic organic solvents. google.com The process is highly efficient, maximizing atom economy and product yield, which minimizes waste. google.comnih.gov Furthermore, electrolysis can be powered by renewable energy sources, further reducing the carbon footprint of the manufacturing process. The high purity of the product obtained via electrolysis also negates the need for complex purification steps that might generate additional waste streams. google.com

Another approach involves the use of Benzyltrimethylammonium hydrate itself as a reusable catalyst-solvent system. For example, it has been used as a base promoter for the synthesis of 3-substituted indoles where it acts as both the catalyst and the reaction medium, simplifying the process and reducing the need for additional solvents. rsc.org Sonochemistry, which uses ultrasound to drive chemical reactions, has also been explored for the synthesis of related poly(vinyl benzyl trimethyl ammonium (B1175870) chloride) materials in aqueous media, demonstrating a high-conversion, room-temperature process that is both energy-efficient and sustainable. nih.gov

Development of Stereoselective Synthetic Routes Leveraging Quaternary Ammonium Catalysis

While Benzyltrimethylammonium hydrate itself is an achiral molecule, its structural class—quaternary ammonium salts—is central to the field of asymmetric phase-transfer catalysis (APTC). acs.orgbiomedres.us In APTC, a chiral, non-racemic quaternary ammonium salt is used to control the stereochemical outcome of a reaction, yielding an excess of one enantiomer of the product. acs.org These chiral catalysts are often structural analogues of Benzyltrimethylammonium hydrate, where chirality is introduced by modifying the groups attached to the nitrogen atom. acs.orgpnas.org

The development of these catalysts involves synthesizing libraries of enantioenriched quaternary ammonium ions and evaluating their effectiveness in reactions such as the alkylation of glycine (B1666218) imines or the synthesis of β-branched α-amino acids. acs.orgorganic-chemistry.org For example, C₂-symmetric chiral quaternary ammonium bromides have been designed and used to achieve excellent stereoselectivities in the phase-transfer catalytic alkylation of peptides. pnas.org Similarly, chiral quaternary ammonium salts have been employed to catalyze nitroaldol reactions with high diastereoselectivity and enantioselectivity, providing a direct route to key structural motifs found in pharmaceuticals like the HIV protease inhibitor Amprenavir. nih.gov

The underlying principle involves the formation of a chiral ion pair between the catalyst's cation and the reactant's anion in the organic phase. This close association within a chiral environment directs the subsequent reaction pathway, leading to a stereoselective transformation. acs.org

Synthesis and Derivatization Strategies for Structure-Activity Relationship Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the performance of quaternary ammonium salts as catalysts and for developing new applications. wgtn.ac.nz These studies involve the systematic synthesis and derivatization of Benzyltrimethylammonium analogues to understand how structural modifications influence their chemical reactivity and catalytic efficiency. organic-chemistry.orgrsc.org

A common strategy is to vary the substituents on the benzyl group or to replace the methyl groups on the nitrogen atom with other alkyl or aryl groups. acs.org For example, palladium-catalyzed cross-coupling reactions have been developed that use Benzyltrimethylammonium salts as electrophilic partners. organic-chemistry.orgrsc.org In these studies, a range of salts with different electron-donating and electron-withdrawing groups on the aromatic ring were synthesized to evaluate their reactivity in Suzuki and Sonogashira couplings. organic-chemistry.orgrsc.org It was found that the electronic nature of the substituent significantly impacts the reaction yield, providing valuable SAR data. rsc.org

The table below illustrates a typical SAR study for the palladium-catalyzed Sonogashira coupling of various substituted Benzyltrimethylammonium salts with a terminal alkyne. organic-chemistry.org

| Benzyl Substituent (R) | Product Yield |

| 4-Methoxy (electron-donating) | 88% |

| Hydrogen (neutral) | 85% |

| 4-Fluoro (weakly deactivating) | 76% |

| 4-Trifluoromethyl (deactivating) | 53% |

This interactive table shows the effect of substituents on the yield of a cross-coupling reaction, demonstrating a clear structure-activity relationship. organic-chemistry.org

These derivatization strategies not only help in fine-tuning catalysts for specific transformations but also expand the synthetic utility of quaternary ammonium salts, enabling novel bond formations (e.g., C(sp³)–N bond activation) and the synthesis of complex molecules. organic-chemistry.orgrsc.org Similar strategies are used to create analogues for other applications, such as the synthesis of functionalized pyrroles or 1,4-dihydropyridines, where the ammonium salt acts as the catalyst. scispace.comresearchgate.net

Catalytic Efficacy and Mechanistic Underpinnings in Organic Transformations

Phase Transfer Catalysis Mediated by Benzyltrimethylammoniumhydrate

As a phase-transfer catalyst, benzyltrimethylammonium (B79724) hydrate (B1144303) is instrumental in overcoming the mutual insolubility of reactants, a common hurdle in organic synthesis. innospk.comontosight.ai The mechanism involves the quaternary ammonium (B1175870) cation exchanging its hydroxide (B78521) anion for the anionic reactant in the aqueous phase. This newly formed ion pair, possessing sufficient lipophilicity due to the benzyl (B1604629) group, migrates into the organic phase where it can react with the organic substrate. smolecule.com This process is particularly effective for reactions requiring a strong base, such as aldol (B89426) condensations, dehydrohalogenations, and various substitution and addition reactions. wikipedia.orgguidechem.com

Benzyltrimethylammonium hydrate is a highly effective catalyst for various carbon-carbon bond-forming reactions, which are fundamental to synthetic organic chemistry. researchgate.netnih.gov It is frequently employed as a base catalyst in aldol and nitroaldol (Henry) reactions. wikipedia.orgtandfonline.com In the nitroaldol condensation, it facilitates the deprotonation of a nitroalkane to form a nitronate anion, which then attacks an aldehyde or ketone. tandfonline.com Research has demonstrated that benzyltrimethylammonium hydroxide can catalyze this reaction efficiently, leading to excellent yields of nitroalcohols in remarkably short reaction times. tandfonline.comtandfonline.com

One study highlighted its efficacy in the cross-aldol condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) to produce hydroxypivaldehyde, a precursor for neopentyl glycol. researchgate.net Using a 4 mol% of the catalyst at 20°C resulted in a quantitative yield with approximately 100% selectivity. researchgate.net

| Aldehyde | Nitroalkane | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Chlorobenzaldehyde | Nitroethane | Water/THF | 10 min | 91 | tandfonline.com |

| p-Chlorobenzaldehyde | Nitroethane | Nitroethane (excess) | 6 min | 95 | tandfonline.com |

| p-Nitrobenzaldehyde | Nitroethane | Nitroethane (excess) | 4 min | 98 | tandfonline.comtandfonline.com |

| m-Nitrobenzaldehyde | Nitroethane | Nitroethane (excess) | 4 min | 98 | tandfonline.comtandfonline.com |

| Phenylacetaldehyde | Nitroethane | Nitroethane (excess) | 6 min | 88 | tandfonline.com |

| o-Hydroxybenzaldehyde | Nitroethane | Water/THF | 15 min | 91 | tandfonline.com |

| Heptanal | Nitroethane | Nitroethane (excess) | 15 min | 85 | tandfonline.com |

While often used in general synthesis, its application can be extended to asymmetric synthesis, where controlling stereochemistry is crucial. rsc.org In palladium-catalyzed asymmetric allylic alkylation, which can be used for the oxidative desymmetrization of meso-dibenzoates, benzyltrimethylammonium hydroxide (Triton B) has been used as a basic reagent in the reaction sequence. rsc.org

Benzyltrimethylammonium hydrate also demonstrates significant catalytic activity in conjugate addition reactions. guidechem.com It can promote the 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds. For instance, it catalyzes the conjugate addition of the thiol group in 1-thio-D-pyranose to diethyl 2-methyl-2-propenedioate, yielding a thio-D-pyranoside derivative. guidechem.com This product is a valuable precursor for glycosylation reactions after further oxidation. guidechem.com The base facilitates the deprotonation of the nucleophile (e.g., the thiol), increasing its nucleophilicity and promoting the addition to the Michael acceptor.

While the primary literature found focuses on its general use, the principles of phase-transfer catalysis are widely applied in stereoselective conjugate additions. mdpi.com The formation of a chiral ion pair, by using a catalyst derived from a chiral source, can create a chiral environment around the reacting anion, thus influencing the stereochemical outcome of the addition. mdpi.com In a related context, the aza-Henry reaction, a type of conjugate addition, has been shown to proceed with remarkable stereoselectivity when a chiral auxiliary is used, with tetrabutylammonium (B224687) fluoride (B91410), a similar quaternary ammonium salt, acting as the catalyst. frontiersin.org

The role of benzyltrimethylammonium hydrate as a phase-transfer catalyst is prominent in nucleophilic substitution reactions. It efficiently transports nucleophilic anions from an aqueous or solid phase into an organic solvent, where they can react with an alkyl halide or other electrophilic substrates. chemblink.com This is particularly useful for reactions involving anions like cyanide, azide, and hydroxide, which have low solubility in many organic solvents. The quaternary ammonium cation forms a lipophilic ion pair with the nucleophile, enhancing its concentration and reactivity in the organic phase, leading to faster reaction rates and higher yields compared to uncatalyzed, heterogeneous conditions.

For example, benzyltrimethylammonium hydrate catalyzes the alkylation of 2-methyl-1,3-cyclohexanedione with iodomethane (B122720) to produce 2,2-dimethyl-1,3-cyclohexanedione. guidechem.com It also enables the Sn2 substitution reaction between the carbanion of 2-methyl-1,3-cyclopentanedione (B45155) and the tertiary hydroxyl group in an allylic alcohol unit, a key step in the synthesis of certain steroid compounds. guidechem.com

| Substrate | Nucleophile | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Methyl-1,3-cyclohexanedione | Iodomethane | Triton B | Not specified | 2,2-Dimethyl-1,3-cyclohexanedione | Not specified | guidechem.com |

| Mono-substituted epoxide | Dithioethylene | Triton B | Not specified | β,β-Dihydroxy dimethyl disulfide | Not specified | guidechem.com |

| Isatin | Indole | Benzyltrimethylammonium hydroxide | Not specified | 3-Indolyl-3-hydroxy oxindole | Not specified | alkalisci.comsigmaaldrich.com |

Computational studies on the degradation of related quaternary ammonium cations highlight that direct nucleophilic substitution (SN2) at the benzylic carbon is a possible pathway, indicating the susceptibility of this position to nucleophilic attack under certain conditions. researchgate.netcapes.gov.br

Dehydrohalogenation, the elimination of a hydrogen halide from a substrate to form an alkene, is another class of reactions significantly accelerated by benzyltrimethylammonium hydrate. wikipedia.orgthermofisher.comthermofisher.com Acting as a strong base under phase-transfer conditions, it facilitates the removal of a proton from the β-carbon relative to the halogen. researchgate.net The hydroxide ion, shuttled into the organic phase by the benzyltrimethylammonium cation, is a powerful base capable of initiating the E2 elimination pathway. researchgate.netresearchgate.net This method is often preferred due to its mild reaction conditions and the avoidance of strong, soluble organic bases that can be difficult to remove from the reaction mixture. Research on phase-transfer catalyzed dehydrohalogenation has shown that quaternary ammonium salts are effective in promoting the elimination of HCl and HBr from substrates like (haloethyl)benzenes. researchgate.net

This compound in C-Heteroatom Bond Formation

Beyond C-C bond formation, benzyltrimethylammonium hydrate is also utilized in the formation of bonds between carbon and heteroatoms (C-X), such as nitrogen, oxygen, and sulfur. guidechem.comresearchgate.net Its function as a base and phase-transfer catalyst is crucial in these transformations. For instance, it catalyzes the ring-opening of epoxides by dithioethylene, a C-S bond-forming reaction. guidechem.com Similarly, its basicity is harnessed in the synthesis of ynesulfonamides and tertiary enesulfonamides. alkalisci.comsigmaaldrich.com

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, crucial for producing amines, amides, and nitrogen-containing heterocycles. nih.govtcichemicals.com Benzyltrimethylammonium hydrate, as a strong base, can catalyze C-N bond-forming reactions by deprotonating a nitrogen-based nucleophile, thereby increasing its reactivity toward an electrophilic carbon.

While direct reports on benzyltrimethylammonium hydrate as a catalyst in enantioselective C-N bond formation are not prominent, the underlying principles of phase-transfer catalysis are applicable. Enantioselectivity in such reactions can be achieved by using a chiral phase-transfer catalyst. researchgate.net When a quaternary ammonium salt is derived from a chiral source, such as a chiral amine, the resulting chiral cation can form a diastereomeric ion pair with the reacting anion. This chiral environment can influence the trajectory of the nucleophilic attack, leading to the preferential formation of one enantiomer of the product. researchgate.net Studies have shown that quaternary ammonium salts derived from chiral benzylamines can be used to synthesize highly enantiopure chiral organic compounds via C-N bond cleavage and subsequent bond formation. researchgate.net The development of chiral Brønsted acids has also been a significant strategy for enantioselective C-N bond formation, where the acid's chiral counteranion pairs with a carbocation intermediate to direct the nucleophilic attack. uni-koeln.de

Enantioselective C-O Bond Formation

The application of benzyltrimethylammonium hydroxide (Triton B) as a catalyst for enantioselective carbon-oxygen bond formation is an area of specialized use. While its primary role is often as a non-chiral base or phase-transfer catalyst, it can participate in stereoselective transformations.

One notable example is its use in a sequential one-pot Robinson annulation-epoxidation reaction to produce stereochemically defined epoxydecalinones. acs.org In this process, Triton B catalyzes the initial annulation, and subsequent addition of an oxidant like tert-butyl hydroperoxide leads to a stereoselective epoxidation, forming a C-O bond with high diastereoselectivity. rsc.orgacs.org Research has demonstrated that this epoxidation can yield a single diastereomer with excellent enantiomeric excess (99% ee). rsc.org The mechanism involves the formation of an enolate by the hydroxide base, which then directs the stereoselective attack on the oxidant.

While direct asymmetric catalysis by the achiral benzyltrimethylammonium cation is not typical, it plays a crucial role in establishing the conditions for stereoselective C-O bond formation in the presence of chiral substrates or other chiral influences. For instance, its function as a base is essential in dynamic kinetic resolution (DKR) processes, where it facilitates the racemization of starting materials like cyanohydrins, allowing a lipase (B570770) to perform an enantioselective acylation, which is a form of C-O bond formation. researchgate.net

Other Heteroatom Functionalization Strategies

Benzyltrimethylammonium salts are highly effective in promoting the formation of bonds between carbon and various heteroatoms, particularly under metal-free conditions.

A significant application is the synthesis of benzylic thioethers and selenoethers (C-S and C-Se bond formation). Research has shown that benzylic trimethylammonium salts react with di(hetero)aryl disulfides and diselenides in the presence of a weak base to afford the desired products in good to excellent yields (72-94%). This transition-metal-free protocol is notable for its high efficiency and, when using enantiomerically enriched starting materials, can produce highly enantiopure products (94-99% ee).

Furthermore, derivatives like benzyltrimethylammonium fluoride hydrate serve as an excellent source of soluble, mild fluoride for desilylation reactions, which involves the cleavage of silicon-oxygen (Si-O) bonds to deprotect hydroxyl groups. This demonstrates the utility of the benzyltrimethylammonium cation in facilitating reactions involving silicon.

The hydroxide form, Triton B, has also been employed for the alkoxylation of activated aryl halides, providing a simple, non-metallic, and often solvent-free route to aryl alkyl ethers (C-O bond formation). researchgate.net It is also instrumental in the cleavage of epoxides to form 1,2-difunctionalized compounds, showcasing its ability to promote nucleophilic attack for C-O bond breaking and formation. oaji.net

Applications in Polymerization Chemistry

Benzyltrimethylammonium hydroxide and its related salts see significant use in the field of polymer chemistry, both as catalysts and as functional components within polymer structures. sigmaaldrich.com

It functions as a base catalyst in certain polymerization reactions. sigmaaldrich.com More prominently, the benzyltrimethylammonium moiety is a key functional group in the synthesis of anion-exchange membranes (AEMs), which are critical components in alkaline fuel cells and water electrolyzers. These membranes are often synthesized via the copolymerization of monomers like vinyl benzyl trimethylammonium chloride with base polymers such as poly(vinylidene fluoride) (PVDF). uni-koeln.de

The incorporation of these quaternary ammonium groups provides fixed cationic sites within the polymer matrix, which facilitates the transport of hydroxide ions. uni-koeln.de The chemical stability of the benzyltrimethylammonium group in alkaline environments is a crucial factor for the durability and performance of these membranes. sacheminc.com

Role in Multicomponent Reactions and Cascade Processes

Benzyltrimethylammonium hydroxide is a highly effective catalyst for multicomponent reactions (MCRs) and cascade processes, where multiple bonds are formed in a single operation, enhancing synthetic efficiency.

A prime example is its role in the Hantzsch 1,4-dihydropyridine (B1200194) synthesis. The related salt, benzyltrimethylammonium fluoride hydrate, has been identified as an efficient and cost-effective catalyst for this one-pot condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or ammonium acetate, often under solvent-free conditions. researchgate.net This metal-free approach provides access to a diverse range of biologically significant 1,4-dihydropyridine derivatives.

Table 1: Benzyltrimethylammonium Fluoride Hydrate Catalyzed Hantzsch Synthesis This table presents representative yields for the synthesis of 1,4-dihydropyridines from various aldehydes, ethyl acetoacetate, and ammonium acetate, catalyzed by benzyltrimethylammonium fluoride hydrate under solvent-free conditions.

| Aldehyde (Substrate) | Product | Yield (%) |

|---|---|---|

| 4-Chlorobenzaldehyde | 4-(4-chlorophenyl)-1,4-dihydropyridine derivative | 96 |

| 4-Methylbenzaldehyde | 4-(4-methylphenyl)-1,4-dihydropyridine derivative | 95 |

| 4-Methoxybenzaldehyde | 4-(4-methoxyphenyl)-1,4-dihydropyridine derivative | 92 |

| 3-Nitrobenzaldehyde | 4-(3-nitrophenyl)-1,4-dihydropyridine derivative | 94 |

| Benzaldehyde | 4-phenyl-1,4-dihydropyridine derivative | 95 |

Data sourced from research on Hantzsch synthesis protocols. researchgate.net

The catalyst also facilitates aldol condensation and Michael addition reactions, which are fundamental C-C bond-forming steps in many cascade sequences. rsc.orgresearchgate.net For instance, Triton B is used as a catalyst for the Henry reaction (nitroaldol) of isatins and the Michael reaction of chalcones with nitroalkanes, providing a metal-free route to complex functionalized molecules. researchgate.net It has also been used in the cross-Aldol condensation of isobutyraldehyde and formaldehyde. acs.org

Comparative Analysis of Catalytic Performance with Diverse Quaternary Ammonium Salts

The catalytic efficacy of benzyltrimethylammonium (BTMA) salts is often benchmarked against other quaternary ammonium salts, revealing distinct advantages based on structure and reaction conditions.

In phase-transfer catalysis (PTC), BTMA hydroxide often shows superior activity compared to other salts. This is attributed to its ideal balance between lipophilicity, conferred by the benzyl group, and hydrophilicity, which allows for efficient transport of anions like hydroxide from an aqueous phase to an organic phase. smolecule.com In a study on the synthesis of dithiocarbamates, Triton B provided the highest yields compared to several tetrabutylammonium (TBA) salts, including TBAI, TBAB, and TBAHS. researchgate.net

However, stability can vary. In strong alkaline solutions (6M NaOH at 160 °C), benzyltrimethylammonium hydroxide is found to be more labile (half-life of 4 hours) compared to benzyltriethylammonium hydroxide (half-life of 61.9 hours), indicating the influence of the alkyl substituents on the nitrogen atom. rsc.org When comparing head-groups for anion-exchange membranes, the benzyltrimethylammonium group was found to be intrinsically more chemically stable in strongly alkaline conditions than the benzylmethylimidazolium (BMI) group. sigmaaldrich.com

Table 2: Comparative Performance of Quaternary Ammonium Salts This table provides a qualitative and quantitative comparison of Benzyltrimethylammonium (BTMA) salts against other common phase-transfer catalysts in various applications.

| Catalyst System | Reaction / Application | Observation | Reference(s) |

|---|---|---|---|

| BTMA Hydroxide vs. Tetrabutylammonium (TBA) Salts | Dithiocarbamate Synthesis (PTC) | BTMA Hydroxide (Triton B) gave significantly higher product yields than various TBA salts. | researchgate.net |

| BTMA Hydroxide vs. Benzyltriethylammonium Hydroxide | Alkaline Stability (6M NaOH) | BTMA hydroxide is less stable (t½ = 4 h) than the triethyl analogue (t½ = 61.9 h). | rsc.org |

| BTMA vs. Benzylmethylimidazolium (BMI) | AEM Chemical Stability (1M KOH, 60°C) | The BTMA head-group is intrinsically more stable than the BMI head-group in strong alkali. | sigmaaldrich.com |

| BTMA Hexafluorophosphate vs. Tetrabutylammonium Bromide | Williamson Ether Synthesis (PTC) | The BTMA salt showed a higher reaction rate (k=0.045 s⁻¹) compared to the TBA salt (k=0.028 s⁻¹). |

Note: Data is compiled from various studies and conditions may differ.

Metal-Free Catalysis and Organocatalysis with this compound Systems

A significant advantage of using benzyltrimethylammonium hydroxide and its related salts is their utility in metal-free and organocatalytic systems, aligning with the principles of green chemistry. researchgate.net

As a strong organic base, Triton B catalyzes numerous reactions without the need for transition metals. rsc.org These include:

Aldol and Michael Additions: It facilitates C-C bond formation, such as in the Henry reaction, using substrates like isatins and nitroalkanes. researchgate.net

Horner-Wadsworth-Emmons (HWE) Olefination: It is used as the base in Ando's Z-selective variant of the HWE reaction. rsc.org

Heteroatom Functionalization: It enables the metal-free synthesis of activated ynesulfonamides and tertiary enesulfonamides. smolecule.com Similarly, the synthesis of thioethers and selenoethers from benzylic trimethylammonium salts proceeds without a metal catalyst. researchgate.net

As an organocatalyst, the role of the entire ionic species is crucial. In the Hantzsch dihydropyridine (B1217469) synthesis, benzyltrimethylammonium fluoride hydrate acts as an efficient, recyclable catalyst under solvent-free conditions. researchgate.net Its function as a phase-transfer catalyst is inherently an organocatalytic process, where the quaternary ammonium cation acts as the catalytic agent, shuttling reactive anions between phases. smolecule.comfzgxjckxxb.com

In Depth Mechanistic Studies and Reaction Kinetics of Benzyltrimethylammoniumhydrate Catalysis

Reaction Progress Kinetic Analysis for Catalytic Cycle Elucidation

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology used to determine the rate laws of chemical reactions and elucidate their mechanisms under synthetically relevant conditions. nbinno.com Unlike traditional methods that often require a large excess of one reactant, RPKA involves monitoring the concentrations of all reacting species over the course of the reaction. nbinno.comjetir.org This approach provides a detailed picture of the reaction's driving forces and can reveal complex kinetic behaviors such as catalyst activation, deactivation, or product inhibition. nbinno.comjetir.org

For a reaction catalyzed by benzyltrimethylammonium (B79724) hydrate (B1144303), RPKA would involve the continuous in-situ monitoring of reactants and products, typically via spectroscopic methods like IR or NMR. By plotting the reaction rate against the substrate concentration from a single experiment, a kinetic profile is generated. Comparing profiles from experiments with different initial conditions allows for the rapid determination of reaction orders and the identification of any changes in the catalyst's resting state. nbinno.com This methodology is particularly useful for streamlining process development and optimizing reaction conditions for efficiency and scale-up. jetir.orgchemrxiv.org

| Kinetic Observation | Experimental Approach (via RPKA) | Potential Mechanistic Insight |

|---|---|---|

| Determination of Reaction Order | Plot reaction rate vs. concentration of substrate, catalyst, and other reagents from one or more experiments. | Elucidates which species are involved in the rate-determining step of the catalytic cycle. |

| Catalyst Deactivation | Observe a decrease in reaction rate that is faster than expected from substrate depletion alone. Compare "same-excess" experiments. nbinno.com | Indicates irreversible catalyst death, possibly through Hofmann elimination at elevated temperatures. |

| Product Inhibition | Perform a "same-excess" experiment with the product added at the start; a lower initial rate compared to the standard reaction suggests inhibition. nbinno.com | Reveals that the product competes with the reactant for the catalyst, slowing the catalytic turnover. |

| Catalyst Activation/Induction Period | Observe an initial period of low or zero reaction rate before accelerating to a steady rate. | Suggests the active catalytic species is formed in-situ from the initial benzyltrimethylammonium hydrate. |

Isotopic Labeling Studies for Reaction Mechanism Determination

Isotopic labeling is a definitive technique for tracing the pathways of atoms throughout a chemical transformation, providing unambiguous evidence for proposed reaction mechanisms. nih.gov By replacing an atom in a reactant with one of its isotopes (e.g., hydrogen with deuterium), its position can be tracked in the products and intermediates. nih.gov

In the context of reactions involving benzyltrimethylammonium salts, isotopic labeling has been used to clarify mechanistic details. For instance, in a study on the oxidation of diols by benzyltrimethylammonium tribromide, the use of [1,1,2,2-²H₄] ethanediol showed the absence of a primary kinetic isotope effect. phasetransfercatalysis.com This finding indicated that the C-H bond is not broken in the rate-determining step, allowing researchers to rule out mechanisms involving hydride transfer at that stage and propose a mechanism consistent with glycol-bond fission. phasetransfercatalysis.com Similarly, studying the degradation of benzyltrimethylammonium (BTMA) in deuterated water (D₂O) using NMR can help identify the specific protons that are most susceptible to exchange or elimination, shedding light on the decomposition pathways. core.ac.uk

| Experiment Type | Labeled Compound | Analytical Method | Finding and Mechanistic Implication |

|---|---|---|---|

| Kinetic Isotope Effect (KIE) | Deuterated Substrate (e.g., at the reaction center) | Reaction Kinetics | A kH/kD > 1 implies C-H bond breaking in the rate-determining step. A kH/kD ≈ 1, as seen in the diol oxidation, suggests C-H bond breaking is not rate-limiting. phasetransfercatalysis.com |

| Solvent Isotope Effect | Reaction run in D₂O instead of H₂O | Reaction Kinetics | A significant change in reaction rate points to the involvement of solvent protons in the rate-determining step, for example, in a proton transfer. phasetransfercatalysis.com |

| Atom Tracking | Substrate labeled with ¹³C, ¹⁸O, or ²H at a specific position | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) | Determines the final position of the labeled atom in the product, confirming bond-making and bond-breaking events and identifying molecular rearrangements. nih.gov |

Spectroscopic Characterization of Transient Intermediates and Active Species

The direct observation and characterization of short-lived intermediates and the active catalytic species are crucial for a complete understanding of a reaction mechanism. Modern spectroscopic techniques, particularly when applied in situ, allow for the real-time monitoring of reactions, providing a window into these transient species.

For reactions catalyzed by benzyltrimethylammonium hydrate, techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable. For example, ¹H NMR spectroscopy can be used to monitor the degradation of the benzyltrimethylammonium cation, where shifts in proton peaks can indicate changes in the chemical environment or the formation of degradation products. core.ac.uk In situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy allows for the continuous monitoring of reactant and product concentrations in the reaction vessel by tracking their characteristic vibrational bands. This provides rich kinetic data and can help identify the buildup and consumption of intermediate species that may not be detectable by offline methods. UV-Vis spectroscopy has also been employed to study reactions involving colored species, such as the tribromide ion in oxidations using benzyltrimethylammonium tribromide. phasetransfercatalysis.com

| Technique | Information Obtained | Application to Benzyltrimethylammonium Hydrate Catalysis |

|---|---|---|

| In situ FTIR Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates. | Monitors the catalytic cycle by observing the consumption of the organic substrate and the formation of the product, potentially identifying transient enolates or other intermediates. |

| ¹H and ¹³C NMR Spectroscopy | Structural information of species in solution. core.ac.uk | Characterizes the catalyst's ion pair in solution and identifies degradation products like benzyl (B1604629) alcohol or trimethylamine. core.ac.uk |

| UV-Vis Spectroscopy | Detection and quantification of chromophoric species. | Used to follow the kinetics of reactions involving colored anions (e.g., permanganate) or catalyst-anion complexes that absorb in the UV-Vis range. phasetransfercatalysis.com |

Probing the Nature of the Catalytically Active Ion Pair in Phase Transfer Catalysis

The benzyltrimethylammonium cation is relatively small and the positive charge on its nitrogen atom is highly accessible. This leads to the formation of a "tight" ion pair with the accompanying anion. In a tight ion pair, the strong electrostatic attraction between the cation and anion can reduce the nucleophilicity of the anion compared to a "looser" ion pair formed with a larger, more sterically shielded cation (like a tetrabutylammonium (B224687) ion). While this may result in lower intrinsic reactivity in some systems, the low cost and efficiency of benzyltrimethylammonium salts make them widely used. The properties of the ion pair are also influenced by the solvent, with less polar organic solvents promoting tighter ion pairing.

| Property | Tight Ion Pair (e.g., Benzyltrimethylammonium) | Loose Ion Pair (e.g., Tetrabutylammonium) |

|---|---|---|

| Cation-Anion Distance | Short, due to strong electrostatic attraction. | Longer, due to steric hindrance and charge delocalization. |

| Anion Reactivity | Generally lower, as the anion is sterically and electronically shielded by the cation. | Higher, as the anion is more "naked" and accessible for reaction. |

| Solvent Effect | Favored in non-polar organic solvents. | More prevalent in polar aprotic solvents that can solvate the cation. |

| Typical Catalyst Structure | Smaller cations with accessible positive charge (e.g., Benzyltrimethylammonium). | Larger, more lipophilic cations with shielded positive charge. |

Stereochemical Models and Their Validation in Asymmetric Catalysis

Asymmetric catalysis aims to produce a single enantiomer of a chiral product. This is typically achieved using a chiral catalyst that creates a diastereomeric, lower-energy transition state for the formation of the desired enantiomer. Benzyltrimethylammonium hydrate is an achiral compound and therefore cannot, by itself, induce enantioselectivity in a reaction involving prochiral substrates.

For an asymmetric transformation to occur using this catalyst, the source of chirality must originate from elsewhere in the reaction system, such as a chiral substrate, a chiral additive, or a chiral modification of the anion. In such cases, a stereochemical model would be developed to explain the observed diastereoselectivity or enantioselectivity. This model would focus on the non-covalent interactions within the diastereomeric transition states.

The role of the achiral benzyltrimethylammonium cation would be to form an ion pair with the reacting anion, which then interacts with the chiral substrate. The stereochemical outcome would be determined by the spatial arrangement that minimizes steric repulsions and maximizes attractive forces (e.g., hydrogen bonding, π-π stacking) between the substrate and the catalyst-anion pair. Validation of such a model would involve systematically varying the substrate and catalyst structure and observing the effect on stereoselectivity, supported by computational studies of the transition state energies. While chiral quaternary ammonium (B1175870) salts are the standard for asymmetric PTC, understanding the interactions involving achiral counterparts like benzyltrimethylammonium hydrate in substrate-controlled reactions is fundamental to catalyst design. core.ac.uk

| Interaction Type | Description | Influence on Stereoselectivity |

|---|---|---|

| Steric Hindrance | Repulsive interactions between bulky groups on the substrate and the [Benzyltrimethylammonium⁺ Anion⁻] ion pair. | The transition state that minimizes these steric clashes is favored, leading to the major diastereomer/enantiomer. |

| Electrostatic Interactions | Attractive or repulsive forces between polarized bonds or charged groups. | Orients the substrate relative to the ion pair to maximize attractive forces, controlling the face of electrophilic/nucleophilic attack. |

| Hydrogen Bonding | Interaction between a hydrogen bond donor on the substrate and an acceptor on the anion (or vice versa). | Provides a strong organizing element that can lock the conformation of the transition state, leading to high selectivity. |

Advanced Analytical Methodologies for Research on Benzyltrimethylammoniumhydrate Systems

High-Resolution Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods are indispensable for separating complex mixtures, a common scenario in chemical synthesis and analysis involving Benzyltrimethylammonium (B79724) hydrate (B1144303).

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally unstable compounds, making it well-suited for studying reactions involving Benzyltrimethylammonium hydrate. researchgate.netbridgewater.edu HPLC separates components of a mixture based on their interactions with a stationary phase (the column) and a liquid mobile phase. researchgate.net By employing different column chemistries and mobile phase compositions, researchers can achieve efficient separation of reactants, intermediates, and products.

For instance, reverse-phase (RP) HPLC is a common mode used for the analysis of Benzyltrimethylammonium hydroxide (B78521). sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. A typical mobile phase for analyzing Benzyltrimethylammonium hydroxide consists of acetonitrile, water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The development of HPLC methods is crucial for monitoring reaction kinetics, as it allows for the quantitative characterization of mixtures over time. bridgewater.edu The coupling of HPLC with mass spectrometry (HPLC-MS) provides a robust platform for both quantitative analysis and structural identification of components in a reaction mixture. usask.carsc.org This is particularly useful for complex herbal systems where numerous compounds may be present. rsc.org

Table 1: HPLC Parameters for Benzyltrimethylammonium Hydroxide Analysis

| Parameter | Details | Source |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Stationary Phase | Newcrom R1, Newcrom C18 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) | sielc.com |

| Application | Separation and analysis of Benzyltrimethylammonium hydroxide | sielc.com |

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile compounds. researchgate.netmdpi.com In reactions where Benzyltrimethylammonium hydrate is used as a catalyst or reagent, volatile byproducts or reactants may be generated. GC separates these compounds based on their boiling points and interactions with a stationary phase within a capillary column. researchgate.netyoutube.com The sample is vaporized and carried through the column by an inert gas, the mobile phase.

Headspace GC, a variation of the technique, is particularly effective for extracting and analyzing volatile organic compounds from a sample matrix without direct injection of the entire sample. mdpi.com When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification and quantification of volatile components. mdpi.comnih.gov This is essential for understanding the complete reaction profile and identifying any volatile impurities or degradation products. ulisboa.pt For example, GC-MS has been used to analyze the degradation of Benzyltrimethylammonium, providing insights into its stability under various conditions. researchgate.net

Table 2: Application of GC-MS in Volatile Compound Analysis

| Application | Technique | Key Findings | Source |

| Analysis of volatile flavor compounds | Headspace GC-MS | Identification of various esters, terpenes, aldehydes, etc. | mdpi.com |

| Metabolic profiling of oxidized lipids | In-tube extraction (ITEX)-GC/MS | Exhaustive analysis of volatile organic compounds in biological samples. | nih.gov |

| Analysis of plant volatile compounds | GC-MS | Identification of terpenes, terpenoids, and flavor compounds. | researchgate.net |

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound, which is vital for confirming the identity and purity of Benzyltrimethylammonium hydrate and its reaction products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For Benzyltrimethylammonium, ¹H NMR and ¹³C NMR are used to confirm its structure. nih.govchemicalbook.com For instance, the degradation of Benzyltrimethylammonium has been monitored using ¹H NMR by observing changes in the proton peaks over time under alkaline conditions. researchgate.net This allows for the calculation of degradation rates and provides insights into the stability of the compound. researchgate.net

Table 3: Predicted ¹H NMR Data for N-benzyl-trimethylammonium hydroxide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Source |

| 0.80 | triplet | 3H | ichemical.com | |

| 1.24 | sextet | 2H | ichemical.com | |

| 1.68 | quintet | 2H | ichemical.com | |

| 2.84 | triplet | 2H | ichemical.com | |

| 3.07 | triplet | 2H | ichemical.com | |

| 4.33 | triplet | 2H | ichemical.com | |

| 7.15 | ichemical.com |

Note: The specific assignments for each proton signal were not provided in the source.

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.gov For Benzyltrimethylammonium, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. nih.gov The mass spectrometer ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and various fragment peaks. massbank.jp The fragmentation pattern is unique to a particular molecule and can be used for its identification. For Benzyltrimethylammonium cation ([C10H16N]⁺), the precursor m/z is 150.1277. nih.gov

Table 4: Mass Spectrometry Data for Benzyltrimethylammonium

| Technique | Ionization Mode | Precursor m/z | Key Fragment Peaks (m/z) | Source |

| LC-ESI-QTOF | Positive | 150.1277 | 91.0551, 65.0402 | nih.gov |

| ESI-QTOF | Positive | 151.135551 ([M+H]⁺) | 92.062052, 91.054227, 65.038577 | nih.gov |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. americanpharmaceuticalreview.comnih.gov Both methods probe the vibrational modes of a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov

For a compound like Benzyltrimethylammonium hydrate, IR spectroscopy can be used to identify the presence of the O-H bond from the hydrate water molecule and the various C-H and C-N bonds within the organic cation. nih.gov Raman spectroscopy is particularly sensitive to the vibrations of the non-polar parts of the molecule, such as the benzene (B151609) ring. researchgate.net Differences in the IR and Raman spectra can be used to distinguish between different crystalline forms (polymorphs) of a compound. americanpharmaceuticalreview.com FT-Raman spectroscopy has been used to study the chemical stability of related benzyltrimethylammonium structures in alkaline conditions by monitoring changes in characteristic absorption bands. researchgate.net

Table 5: Key Spectroscopic Techniques and Their Applications for Benzyltrimethylammonium Hydrate

| Technique | Information Obtained | Application in Research | Source |

| Infrared (IR) Spectroscopy | Functional groups, molecular structure | Identification of O-H, C-H, and C-N bonds; studying hydration. | nih.govsurrey.ac.ukacs.org |

| Raman Spectroscopy | Molecular vibrations, crystal structure | Analysis of the benzene ring and overall molecular structure; stability studies. | americanpharmaceuticalreview.comresearchgate.net |

Hyphenated Analytical Systems for Comprehensive Characterizationresearchgate.netmdpi.comrsc.org

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures and elucidating the structures of individual components. nih.gov

LC-MS and GC-MS in Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the analysis of complex mixtures containing Benzyltrimethylammonium hydrate and its derivatives.

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. longdom.org This technique is particularly well-suited for the analysis of quaternary ammonium (B1175870) compounds (QACs) like Benzyltrimethylammonium hydrate. sielc.comnih.gov LC-MS can be used to separate Benzyltrimethylammonium hydrate from other components in a reaction mixture and provide information about its molecular weight and the structure of its fragments. news-medical.net Different LC methods, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be employed depending on the specific analytical challenge. nih.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the detection of trace levels of impurities and degradation products. longdom.orgnih.gov

GC-MS is another powerful hyphenated technique for the analysis of volatile and semi-volatile compounds. ajrconline.org While quaternary ammonium salts themselves are non-volatile, they can be analyzed using GC-MS through pyrolysis. nih.govresearchgate.netamerican.edu In the hot injector port of the gas chromatograph, Benzyltrimethylammonium hydrate undergoes thermal degradation, typically via Hofmann elimination, to form a volatile tertiary amine and other products. american.edu These products can then be separated by the GC column and identified by the mass spectrometer, providing indirect but valuable information about the original compound. nih.govresearchgate.net This method has been successfully applied to the analysis of various QACs in different matrices. acs.orgjku.at

Table 1: Comparison of LC-MS and GC-MS for Benzyltrimethylammonium Hydrate Analysis

| Feature | LC-MS | GC-MS |

|---|---|---|

| Analyte Volatility | Not required | Requires volatile or pyrolyzable analytes |

| Derivatization | Often not necessary | Pyrolysis in the injector port is a form of in-situ derivatization |

| Direct Analysis | Direct analysis of the intact ion | Indirect analysis of degradation products |

| Sensitivity | High, especially with MS/MS longdom.org | High, depending on pyrolysis efficiency and detector |

| Applications | Purity testing, impurity profiling, reaction monitoring news-medical.netajrconline.org | Identification and quantification of QACs nih.govacs.org |

LC-NMR and LC-SPE-NMR for in situ Structural Determination

For unambiguous structure elucidation, particularly in complex mixtures, the hyphenation of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. numberanalytics.comresearchgate.net

LC-NMR directly couples the separation power of HPLC with the detailed structural information provided by NMR. news-medical.netnumberanalytics.comsumitomo-chem.co.jp This allows for the acquisition of NMR spectra of individual components as they elute from the chromatography column. There are several modes of operation, including on-flow, stopped-flow, and loop-storage, each offering different advantages in terms of sensitivity and the amount of structural information that can be obtained. numberanalytics.com

LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-NMR) is an advanced iteration of this technique that significantly enhances sensitivity. news-medical.netnih.gov In this setup, the eluent from the LC column containing the analyte of interest is trapped on a solid-phase extraction cartridge. nih.gov The concentrated analyte is then eluted from the cartridge with a deuterated solvent directly into the NMR flow cell. This pre-concentration step allows for the acquisition of high-quality, two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC) even for minor components in a mixture, which is crucial for complete structural assignment. sumitomo-chem.co.jp This technique is particularly valuable for the in-situ structural determination of reaction products and intermediates in catalytic systems involving Benzyltrimethylammonium hydrate. news-medical.net

X-ray Diffraction Studies for Solid-State Catalyst Structure and Interactionsrsc.orgacs.org

X-ray Diffraction (XRD) is a primary technique for determining the three-dimensional atomic arrangement of a crystalline solid. rsc.org Single-crystal XRD studies on compounds related to Benzyltrimethylammonium hydrate, such as Benzyltrimethylammonium chloride and bromide, have provided detailed information about their crystal structures, including unit-cell parameters, bond lengths, and bond angles. researchgate.netresearchgate.netsmolecule.comnih.govresearchgate.net

These studies reveal the spatial arrangement of the benzyltrimethylammonium cation and the counter-ion in the crystal lattice. For instance, the crystal structure of benzyltrimethylammonium dicitratoborate hydrate has been determined to be triclinic. researchgate.net Similarly, the crystal structure of a complex between benzyltrimethylammonium chloride and rac-1,1'-bi-2-naphthol has also been elucidated, highlighting the role of weak intermolecular interactions in the crystal packing. researchgate.net Such structural information is vital for understanding the interactions between the catalyst and other molecules in the solid state, which can influence its catalytic activity and selectivity. Powder XRD can also be used to verify the purity of the material. iaea.org

Theoretical and Computational Investigations of Benzyltrimethylammoniumhydrate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure and reactivity of benzyltrimethylammonium (B79724) (BTMA) and its interaction with the hydroxide (B78521) anion. ornl.govrsc.orgnih.govjuniv.edu These first-principles calculations solve approximations of the Schrödinger equation to determine molecular properties from the ground up. ornl.gov

DFT studies have been extensively used to investigate the stability of the BTMA cation, which is crucial for its applications, such as in anion exchange membranes (AEMs). capes.gov.brnih.gov The degradation of BTMA in the presence of hydroxide is a key area of research, and DFT calculations help elucidate the energy barriers for potential degradation pathways, such as nucleophilic substitution (SN2) and Hofmann elimination. capes.gov.br For instance, research has shown that the barrier height for hydroxide-initiated nucleophilic substitution at the α-carbons of the benzylic position of the BTMA cation was computed to be 90.8 kJ/mol. acs.org

Investigations into substituted BTMA cations have found that the electronic nature of substituents on the benzyl (B1604629) ring can modestly influence the cation's stability. capes.gov.brnrel.gov Electron-donating groups, particularly at the meta-position, can slightly increase the degradation energy barrier. capes.gov.br However, even after examining numerous substituted BTMA+ cations, the largest improvement in the degradation barrier was found to be only 6.7 kJ/mol, suggesting a limited but present effect of this modification strategy on stability. capes.gov.br

The reactivity of the BTMA cation can also be assessed by analyzing its frontier molecular orbitals. The Lowest Unoccupied Molecular Orbital (LUMO) energy is a key indicator of susceptibility to nucleophilic attack. DFT calculations have been used to compare the LUMO energies of various quaternary ammonium (B1175870) (QA) head groups, providing a trend for their relative alkaline stability. nih.gov In one study, BTMA was found to have comparable stability to 1,4-diazabicyclo[2.2.2]octane (DABCO) but was less stable than other groups like n-methyl piperidinium (B107235) or trimethylhexylammonium (TMHA). nih.gov

Table 1: Computed Activation Energy Barriers (ΔG‡) for Benzyltrimethylammonium (BTMA+) Degradation Pathways via DFT

| Degradation Pathway | Computed Barrier (kJ/mol) | Reference |

|---|---|---|

| Nucleophilic Substitution (α-carbons) | 90.8 | acs.org |

| Aryl-Ether Cleavage (in polyaromatics) | 85.8 | acs.org |

| Aryl-Aryl Cleavage (in polyaromatics) | 223.8–246.0 | acs.org |

Molecular Dynamics Simulations of Solvent Effects and Ion Pair Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. researchgate.netnih.gov These simulations model the interactions between atoms and molecules over time, providing a detailed picture of dynamic processes like solvation and ion pairing. osti.govnih.gov For benzyltrimethylammonium hydrate (B1144303), MD simulations offer insights into how the BTMA⁺ cation and OH⁻ anion interact with each other and with surrounding solvent molecules, typically water. researchgate.netnih.gov

The solvation shell, or hydration shell, is the layer of solvent molecules immediately surrounding a solute. mdpi.com MD simulations can characterize the structure and dynamics of the water molecules in the hydration shell of the BTMA⁺ cation and the hydroxide anion. nih.govmdpi.com The simulations can reveal the number of water molecules in the first hydration shell, their orientation, and the average residence time, which helps in understanding the ion's influence on the local solvent structure. mdpi.com

A key aspect of systems containing ions is the formation of ion pairs. osti.govescholarship.org In a solution of benzyltrimethylammonium hydrate, the electrostatic attraction between the positively charged BTMA⁺ cation and the negatively charged OH⁻ anion can lead them to form a contact ion pair. MD simulations can quantify the propensity for ion pairing by calculating the potential of mean force (PMF) between the two ions. The PMF describes the free energy profile as a function of the distance between the ions, revealing the stability of contact ion pairs versus solvent-separated ion pairs. The nature of these ion pairs is critical as it influences the reactivity of the hydroxide ion and the catalytic activity of the compound. princeton.edu For example, a tight ion pair can reduce the nucleophilicity of the hydroxide anion. princeton.edu

MD simulations using different force fields, such as full-charge or scaled-charge models, can be employed to investigate the behavior of benzyltrimethylammonium salts. researchgate.net Studies on related discotic ionic liquid crystals containing a benzyltrimethylammonium core have shown that scaling the atomic charges in the force field can have a significant and favorable effect on the simulation results, better capturing the real-world behavior of these systems. researchgate.net

Table 2: Typical Parameters Investigated in MD Simulations of Ionic Species

| Parameter | Description | Significance |

|---|---|---|

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Determines the structure of the solvation shell and identifies ion-ion and ion-solvent distances. osti.gov |

| Coordination Number | The number of solvent molecules or counter-ions in the immediate vicinity (first solvation shell) of an ion. | Quantifies the composition of the ion's local environment. mdpi.com |

| Potential of Mean Force (PMF) | The free energy profile along a specific reaction coordinate, such as the distance between two ions. | Used to determine the stability of contact ion pairs versus solvent-separated ion pairs. rsc.org |

| Diffusion Coefficient | A measure of the rate at which an ion or molecule moves through the solvent. | Indicates the mobility of the species in the solution. |

In Silico Prediction of Catalytic Activity and Stereoselectivity

The prediction of catalytic performance through computational methods, or in silico design, is a major goal in modern chemistry. mdpi.com For phase-transfer catalysts (PTCs) like benzyltrimethylammonium hydrate, computational models aim to correlate the catalyst's structure with its activity and selectivity, thereby guiding the development of more efficient catalysts. nih.govwikipedia.org

Quantitative Structure-Activity Relationships (QSAR) are a common approach to predict catalytic activity. nih.gov QSAR models attempt to find a statistical relationship between quantitative descriptors of a molecule and its biological or chemical activity. For quaternary ammonium PTCs, descriptors can be derived from computational chemistry, including:

Geometric Descriptors: Such as the catalyst's surface area and volume.

Electronic Descriptors: Related to charge distribution and polarizability.

Topological Descriptors: Based on the connectivity of atoms in the molecule.

One study on various quaternary ammonium catalysts found that an "amphiphilic cross-sectional area" (XSA) descriptor could be used to generate a correlative model for predicting the rate of alkylation under phase-transfer conditions. rsc.org This suggests that the catalyst's behavior at the interface between two immiscible phases is a key determinant of its activity. rsc.org However, developing broadly applicable models remains a challenge due to the complexity of PTC systems, which involve both physical transport processes and chemical reactions. mdpi.comrsc.org

Predicting stereoselectivity is even more complex, as it requires accurately modeling the subtle energy differences between the transition states leading to different stereoisomers. nih.gov For chiral PTCs, methods like comparative molecular field analysis (CoMFA) can be used. nih.gov CoMFA generates a 3D grid around the aligned catalyst structures and calculates steric and electrostatic fields at each grid point. These fields are then used as variables in a statistical analysis to build a model that can predict the enantioselectivity of new catalysts. nih.gov While benzyltrimethylammonium itself is not chiral, these methods are foundational for designing and predicting the behavior of chiral derivatives used in asymmetric catalysis.

Table 3: Common Molecular Descriptors Used in QSAR for Phase-Transfer Catalysts

| Descriptor Type | Example Descriptor | Relevance to Catalysis |

|---|---|---|

| Conformation-Independent | Connectivity Indices | Relates to the overall size and branching of the catalyst. |

| Conformation-Dependent (3D) | Solvent Accessible Surface Area (SASA) | Measures the exposure of the active cationic center to the reactants. rsc.org |

| Conformation-Dependent (3D) | Amphiphilic Cross-Sectional Area (XSA) | Approximates the catalyst's behavior and packing at the liquid-liquid interface. rsc.org |

| Electronic | Partial Atomic Charges | Describes the charge distribution and potential for electrostatic interactions. |

| Thermodynamic | Solvation Energy | Relates to the catalyst's ability to partition between the aqueous and organic phases. nih.gov |

Modeling of Reaction Coordinate and Transition State Structures

Understanding the detailed mechanism of a chemical reaction requires identifying the path of lowest energy from reactants to products, known as the reaction coordinate. cdnsciencepub.com Along this path, the highest energy point corresponds to the transition state (TS), the fleeting molecular arrangement that determines the reaction's activation energy and, consequently, its rate. Computational chemistry is uniquely suited to locate and characterize these unstable transition state structures. acs.org

For reactions catalyzed by benzyltrimethylammonium hydrate, such as aldol (B89426) condensations, dehydrations, or nitroaldol (Henry) reactions, computational modeling can map out the entire energy profile. wikipedia.orgresearchgate.net This involves calculating the energy of the system at various points along the reaction coordinate. DFT is a common method for these calculations. acs.org

For example, in the degradation of the BTMA cation by hydroxide, DFT calculations can model the SN2 attack of the hydroxide ion on one of the methyl groups or the benzyl group. capes.gov.brnih.gov The calculations would identify the transition state structure, where the C-O bond is partially formed and the C-N bond is partially broken. The energy of this TS relative to the reactants gives the activation energy barrier. acs.org These calculations have shown that the degradation barrier is influenced by factors like the choice of substituent on the benzyl ring. capes.gov.br

Environmental Research and Degradation Mechanisms of Quaternary Ammonium Compounds

Abiotic Degradation Pathways and Kinetics

Abiotic degradation involves non-biological processes that break down chemical compounds. For benzyltrimethylammonium (B79724) hydroxide (B78521), these pathways primarily include hydrolysis and photochemical reactions.

The hydrolytic stability of the benzyltrimethylammonium (BTMA) cation is a critical factor in its environmental persistence, particularly in aqueous and alkaline conditions. Research has shown that BTMA is susceptible to degradation by hydroxide ions. nrel.govresearchgate.net The primary mechanism of degradation in alkaline solutions is nucleophilic substitution (SN2), where a hydroxide ion attacks one of the methyl groups or the benzylic carbon. nrel.gov

Studies have quantified the degradation rates under various conditions of temperature and concentration. While once thought to be a significant limitation, recent findings indicate that BTMA is quite stable at 80°C, with a calculated half-life of approximately 4 years. researchgate.netsemanticscholar.org However, the degradation rate accelerates significantly at higher temperatures. For instance, in a 2M potassium hydroxide (KOH) solution, the degradation rate constants increase substantially as the temperature rises from 80°C to 160°C. researchgate.net Density Functional Theory (DFT) calculations have been employed to investigate the degradation energy barriers, finding that substitutions on the benzyl (B1604629) ring can slightly increase stability, though the improvements are modest. nrel.gov

| Temperature (°C) | Degradation Rate (M/day) | Half-life (days) |

|---|---|---|

| 80 | ~0.00009 | ~1460 (4 years) |

| 120 | ~0.0015 | ~33.3 |

| 140 | ~0.005 | ~10 |

| 160 | ~0.015 | ~3.3 |

Photochemical degradation, or photolysis, is another potential abiotic pathway for QACs in the environment. This process can occur through direct absorption of sunlight or indirect reactions with photochemically produced reactive species like hydroxyl radicals (•OH). nih.govrsc.org

For benzyltrimethylammonium salts, photolysis in hydroxylic solvents (like water or methanol) at 253.7 nm has been shown to produce several products, including benzyl alcohols, toluenes, and bibenzyls. rsc.org The degradation proceeds through both singlet and triplet pathways. rsc.orgrsc.org However, in natural surface waters, direct photolysis is often slow for many QACs due to the limited overlap between their light absorption spectra and the solar spectrum at the Earth's surface. rsc.org

Biotic Degradation Mechanisms and Microbial Biotransformation

Biotic degradation by microorganisms is a crucial process for the removal of many organic pollutants from the environment. nih.gov

While information specifically on benzyltrimethylammonium hydroxide is limited, research on structurally similar QACs provides significant insight. The bacterium Aeromonas hydrophila sp. K has been identified as capable of degrading benzyldimethylalkylammonium chloride (a close analogue), using it as a sole source of carbon and energy. researchgate.netnih.gov

Other microbial consortia have also been shown to play a crucial role in the biodegradation of QACs. nih.gov Bacteria from genera such as Pseudomonas and Xanthomonas are frequently implicated in the degradation of these compounds. nih.gov The ability to break down the aromatic portion of the molecule is key, and various bacteria are known to metabolize aromatic compounds under both aerobic and anaerobic conditions. researchgate.net Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also known for their ability to degrade complex aromatic structures through the action of powerful extracellular enzymes. minia.edu.eg